molecular formula C13H19NO2 B1349138 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 797798-85-7

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1349138
CAS No.: 797798-85-7
M. Wt: 221.29 g/mol
InChI Key: AAVGWKKJNWJABL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C13H19NO2 This compound features a pyrrole ring substituted with cyclohexyl and methyl groups, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2,5-dimethyl-1H-pyrrole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    1-Cyclohexyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups, potentially altering its reactivity and interactions with molecular targets.

Uniqueness

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVGWKKJNWJABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359180
Record name 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797798-85-7
Record name 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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